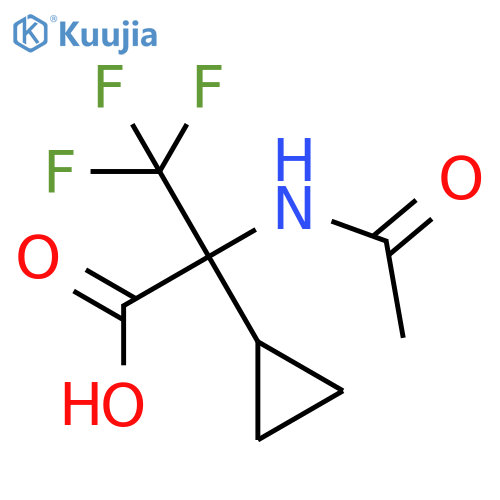

Cas no 2680708-92-1 (2-Cyclopropyl-2-acetamido-3,3,3-trifluoropropanoic acid)

2-Cyclopropyl-2-acetamido-3,3,3-trifluoropropanoic acid 化学的及び物理的性質

名前と識別子

-

- 2-cyclopropyl-2-acetamido-3,3,3-trifluoropropanoic acid

- EN300-28274436

- 2680708-92-1

- 2-Cyclopropyl-2-acetamido-3,3,3-trifluoropropanoic acid

-

- インチ: 1S/C8H10F3NO3/c1-4(13)12-7(6(14)15,5-2-3-5)8(9,10)11/h5H,2-3H2,1H3,(H,12,13)(H,14,15)

- InChIKey: LRPJOKFCAKWCCR-UHFFFAOYSA-N

- SMILES: FC(C(C(=O)O)(C1CC1)NC(C)=O)(F)F

計算された属性

- 精确分子量: 225.06127767g/mol

- 同位素质量: 225.06127767g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 氢键受体数量: 6

- 重原子数量: 15

- 回転可能化学結合数: 3

- 複雑さ: 298

- 共价键单元数量: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 确定化学键立构中心数量: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 66.4Ų

- XLogP3: 0.9

2-Cyclopropyl-2-acetamido-3,3,3-trifluoropropanoic acid Pricemore >>

| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-28274436-10g |

2-cyclopropyl-2-acetamido-3,3,3-trifluoropropanoic acid |

2680708-92-1 | 10g |

$4606.0 | 2023-09-09 | ||

| Enamine | EN300-28274436-1.0g |

2-cyclopropyl-2-acetamido-3,3,3-trifluoropropanoic acid |

2680708-92-1 | 95.0% | 1.0g |

$1070.0 | 2025-03-19 | |

| Enamine | EN300-28274436-10.0g |

2-cyclopropyl-2-acetamido-3,3,3-trifluoropropanoic acid |

2680708-92-1 | 95.0% | 10.0g |

$4606.0 | 2025-03-19 | |

| Enamine | EN300-28274436-5.0g |

2-cyclopropyl-2-acetamido-3,3,3-trifluoropropanoic acid |

2680708-92-1 | 95.0% | 5.0g |

$3105.0 | 2025-03-19 | |

| Enamine | EN300-28274436-2.5g |

2-cyclopropyl-2-acetamido-3,3,3-trifluoropropanoic acid |

2680708-92-1 | 95.0% | 2.5g |

$2100.0 | 2025-03-19 | |

| Enamine | EN300-28274436-1g |

2-cyclopropyl-2-acetamido-3,3,3-trifluoropropanoic acid |

2680708-92-1 | 1g |

$1070.0 | 2023-09-09 | ||

| Enamine | EN300-28274436-0.1g |

2-cyclopropyl-2-acetamido-3,3,3-trifluoropropanoic acid |

2680708-92-1 | 95.0% | 0.1g |

$943.0 | 2025-03-19 | |

| Enamine | EN300-28274436-0.05g |

2-cyclopropyl-2-acetamido-3,3,3-trifluoropropanoic acid |

2680708-92-1 | 95.0% | 0.05g |

$900.0 | 2025-03-19 | |

| Enamine | EN300-28274436-0.5g |

2-cyclopropyl-2-acetamido-3,3,3-trifluoropropanoic acid |

2680708-92-1 | 95.0% | 0.5g |

$1027.0 | 2025-03-19 | |

| Enamine | EN300-28274436-5g |

2-cyclopropyl-2-acetamido-3,3,3-trifluoropropanoic acid |

2680708-92-1 | 5g |

$3105.0 | 2023-09-09 |

2-Cyclopropyl-2-acetamido-3,3,3-trifluoropropanoic acid 関連文献

-

Dilidaer Yusufu,Ri Han,Andrew Mills Analyst, 2020,145, 4124-4129

-

Yan-Ning Zhao,Shu-Ran Zhang,Wei Wang,Guang-Bo Che New J. Chem., 2018,42, 14648-14654

-

Jessica J. Miller,Christian Gaiddon,Tim Storr Chem. Soc. Rev., 2020,49, 6995-7014

-

Xin Bian,Changho Kim,George Em Karniadakis Soft Matter, 2016,12, 6331-6346

-

Yanran Li,Kai Yin,Yu Diao,Mei Fang,Junliang Yang,Jian Zhang,Hongtao Cao,Xiaoliang Liu,Jie Jiang Nanoscale, 2022,14, 2316-2326

-

6. 4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules†Peter D. Roselt RSC Med. Chem., 2020,11, 919-922

-

7. A biomimetic magnetosome: formation of iron oxide within carboxylic acid terminated polymersomes†Jennifer Bain,Christopher J. Legge,Deborah L. Beattie,Annie Sahota,Catherine Dirks,Joseph R. Lovett,Sarah S. Staniland Nanoscale, 2019,11, 11617-11625

-

Jiang-Lin Wang,Lu Zhang,Lian-Xun Gao,Ji-Lei Chen,Te Zhou,Feng-Lei Jiang J. Mater. Chem. B, 2021,9, 8639-8645

-

Tian Li,Dan-Dan Zhi,Zi-Hao Guo,Jin-Zhe Li,Yao Chen,Fan-Bin Meng Green Chem., 2022,24, 647-674

-

Dugald J. MacDougall,Bruce C. Noll,Alan R. Kennedy,Kenneth W. Henderson Dalton Trans., 2006, 1875-1884

2-Cyclopropyl-2-acetamido-3,3,3-trifluoropropanoic acidに関する追加情報

Introduction to 2-Cyclopropyl-2-acetamido-3,3,3-trifluoropropanoic acid (CAS No. 2680708-92-1)

2-Cyclopropyl-2-acetamido-3,3,3-trifluoropropanoic acid, identified by the Chemical Abstracts Service Number (CAS No.) 2680708-92-1, is a fluorinated carboxylic acid derivative that has garnered significant attention in the field of medicinal chemistry and chemical biology. This compound features a unique structural motif combining a cyclopropyl group, an acetamido moiety, and a trifluoromethyl substituent on the propanoic acid backbone. Such structural features make it a promising candidate for further exploration in drug discovery and material science applications.

The presence of the cyclopropyl group in this molecule introduces rigidity to the molecular framework, which can influence both its physicochemical properties and biological interactions. Cyclopropyl-containing compounds are known to exhibit interesting pharmacological profiles, often enhancing binding affinity and metabolic stability. The acetamido functional group further modifies the electronic and steric environment of the molecule, potentially affecting its solubility, reactivity, and biological activity. Additionally, the trifluoromethyl group is a well-documented pharmacophore that can modulate lipophilicity, metabolic stability, and binding interactions with biological targets.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the behavior of such complex molecules with greater accuracy. Studies suggest that the combination of these structural elements in 2-cyclopropyl-2-acetamido-3,3,3-trifluoropropanoic acid may confer unique advantages in drug design. For instance, the trifluoromethyl group can enhance binding to protein targets by increasing lipophilicity and reducing rotation around certain bonds, while the cyclopropyl ring can stabilize key interactions through its rigid structure.

In the context of medicinal chemistry, this compound has been explored as a potential intermediate in the synthesis of more complex molecules. The acetamido group provides a site for further functionalization via nucleophilic substitution or amidation reactions, allowing for the creation of derivatives with tailored properties. Such modifications are crucial for optimizing pharmacokinetic profiles and improving therapeutic efficacy.

Moreover, fluorinated carboxylic acids like 2-cyclopropyl-2-acetamido-3,3,3-trifluoropropanoic acid have shown promise in various biological applications. For example, fluorinated analogs of carboxylic acids are often more resistant to enzymatic degradation, leading to improved bioavailability. This property is particularly relevant in the development of long-acting drugs or prodrugs that require sustained release after administration.

Current research is also investigating the potential use of this compound in material science applications. Fluorinated compounds are widely recognized for their unique properties such as low friction coefficients and high thermal stability. These characteristics make them valuable in coatings, adhesives, and other industrial applications where performance under extreme conditions is critical.

The synthesis of 2-cyclopropyl-2-acetamido-3,3,3-trifluoropropanoic acid presents both challenges and opportunities for synthetic chemists. The introduction of multiple functional groups necessitates careful planning to ensure regioselectivity and yield optimization. However, modern synthetic methodologies have made significant strides in addressing these challenges. Techniques such as transition-metal-catalyzed cross-coupling reactions and organometallic chemistry have enabled efficient construction of complex molecular frameworks.

One particularly noteworthy aspect of this compound is its potential role as a building block in the synthesis of biologically active molecules. For instance, derivatives of this compound have been explored as inhibitors of enzymes involved in inflammatory pathways. By targeting specific enzymatic activities, such derivatives may offer therapeutic benefits in conditions like arthritis or autoimmune diseases.

The use of computational tools has further accelerated the discovery process for compounds like 2-cyclopropyl-2-acetamido-3,3,3-trifluoropropanoic acid. Machine learning algorithms can predict biological activity based on structural features alone, allowing researchers to prioritize promising candidates for experimental validation. This interdisciplinary approach has significantly reduced the time and resources required for drug discovery programs.

In conclusion,2-cyclopropyl-2-acetamido-3,3,3-trifluoropropanoic acid (CAS No. 2680708-92-1) represents a fascinating compound with diverse potential applications in medicine and materials science. Its unique structural features—combining a cyclopropyl group,acetamido moiety,and trifluoromethyl substituent—make it a valuable scaffold for further exploration. As research continues to uncover new synthetic strategies and biological functions,this compound is poised to play an increasingly important role in future advancements.

2680708-92-1 (2-Cyclopropyl-2-acetamido-3,3,3-trifluoropropanoic acid) Related Products

- 306758-76-9(N'-(1E)-(5-bromo-2-hydroxyphenyl)methylidene-3-(thiophen-2-yl)-1H-pyrazole-5-carbohydrazide)

- 2228441-74-3(3-fluoro-3-(1-methylcyclohexyl)propan-1-amine)

- 2870706-97-9(4-Ethyl-3-ethynyl-1H-pyrazole)

- 1343357-93-6(1-{[(2-methoxyethyl)carbamoyl]methyl}azetidine-3-carboxylic acid)

- 1805764-99-1(4-(2-Chloropropanoyl)-3-nitromandelic acid)

- 905781-48-8((Z)-2,4-dimethyl-N-(3-(3-morpholinopropyl)-4-(thiophen-2-yl)thiazol-2(3H)-ylidene)aniline)

- 2138097-68-2(methyl 2-(4-nitrobenzenesulfonamido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate)

- 29139-00-2(1-Naphthalenecarbonitrile, 4-acetyl-)

- 100516-73-2(3-Methylbutane-1,3-diamine dihydrochloride)

- 1344205-95-3(N-(3-methylbutyl)-4-(propan-2-yl)cyclohexan-1-amine)